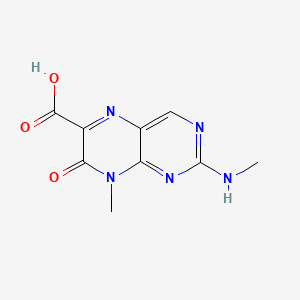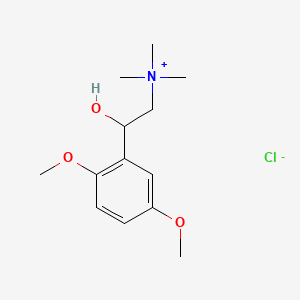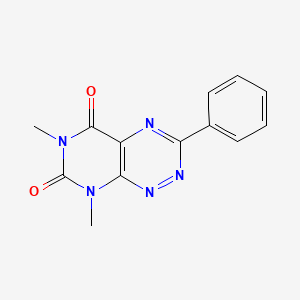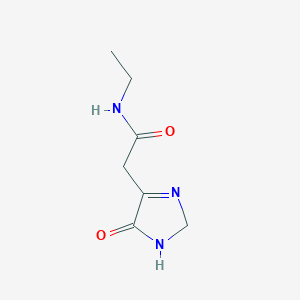
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group and an acetamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide typically involves the reaction of ethylamine with a suitable imidazole precursor. One common method involves the condensation of ethylamine with 4,5-dihydro-1H-imidazole-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group or the acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydroxyimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family.
2-Methylimidazole: A derivative with a methyl group at the 2-position.
4,5-Dihydro-1H-imidazole-5-one: A precursor used in the synthesis of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an acetamide group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-ethyl-2-(5-oxo-1,2-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-2-8-6(11)3-5-7(12)10-4-9-5/h2-4H2,1H3,(H,8,11)(H,10,12) |
InChI Key |
ZPUBDXJKDSIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=NCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


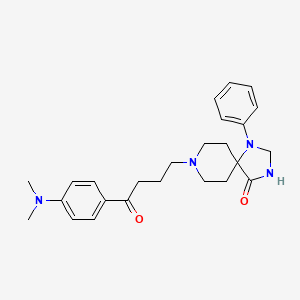
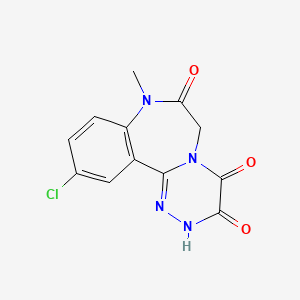

![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
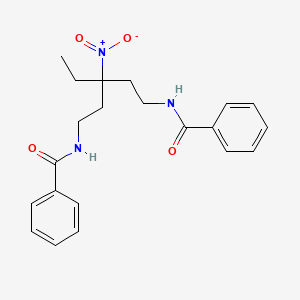
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
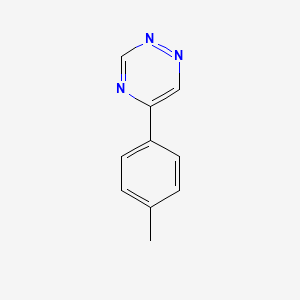
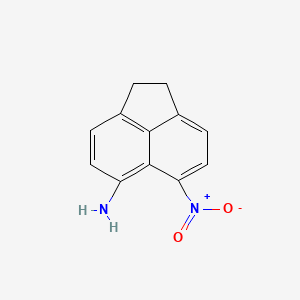

![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
